molecular formula BNa3O3 B1173331 Arabinan CAS No. 11078-27-6

Arabinan

Cat. No. B1173331
CAS RN: 11078-27-6
InChI Key:
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Description

Arabinan, also known as galactoarabinan, larch arabinogalactan, and larch gum, is a biopolymer consisting of arabinose and galactose monosaccharides . It is a major component of many gums, including gum arabic and gum ghatti . In plants, it functions as both an intercellular signaling molecule and a glue to seal plant wounds .


Synthesis Analysis

Arabinan is synthesized by enzymes involved in sugar metabolism . The enzymatically synthesized products of the reactions demonstrated that β-D-arabinofuranosyl-1-monophosphoryldecaprenol was an effective donor for two of the three potential arabinosyl transferases .


Molecular Structure Analysis

The structure of arabinan is complex. It contains a galactan chain, with alternating 5-linked β-D-galactofuranosyl (Gal f) and 6-linked β-D-Gal f residues . The arabinan chains are attached to C-5 of some of the 6-linked Gal f residues . There are three major structural domains for arabinan .


Chemical Reactions Analysis

Arabinan is degraded mainly by two hydrolytic enzymes, endo-arabinanase and α-L-arabinofuranosidase . These enzymes act synergistically and can completely hydrolyze arabinan .


Physical And Chemical Properties Analysis

Arabinan is a complex polysaccharide and an integral part of the primary plant cell wall and middle lamella, contributing to cell wall mechanical strength and cell adhesion . The chemical composition and physical–chemical properties of cell walls are determinant of the biological function .

Scientific Research Applications

  • Arabinan isolated from the stems of Ephedra sinica has important biological activity, characterized by a branched structure and may provide insights into structure-activity relationships of biological polysaccharides (Xia et al., 2015).

  • An exo-arabinanase from Penicillium purpurogenum was studied for its ability to degrade arabinan, a component of pectin in lignocellulose, suggesting potential applications in biotechnological processes requiring acidic conditions (Mardones et al., 2015).

  • A structural investigation of arabinan from cabbage (Brassica oleracea var. capitata) showed that it is highly branched and similar to other seed pectins, providing insights into its potential applications in food and nutrition (Stevens & Selvendran, 1980).

  • A study on the synthesis of docosasaccharide arabinan motif from mycobacterial cell walls might facilitate the development of synthetic strategies for more complex arabinan, arabinogalactan, and arabinomycolate, which are important for medical research (Ishiwata & Ito, 2011).

  • Arabinan and galactan oligosaccharides were profiled using high-performance anion-exchange chromatography with pulsed amperometric detection, providing a method for routine analysis of pectin hydrolysates in plant cell wall materials and foods (Wefers & Bunzel, 2016).

  • The study of arabinan metabolism during seed development and germination in Arabidopsis revealed that arabinans may play a role as a storage reserve, impacting early seedling growth (Gomez et al., 2009).

  • An investigation of arabinan from grape juice suggested its composition and potential use in food and beverage applications (Villettaz et al., 1981).

Mechanism of Action

The mechanism of action of arabinan involves the hydrolytic activity of endo-arabinanase and α-L-arabinofuranosidase . These enzymes remove arabinose side chains, allowing endo-1,5-α-L-arabinanases to attack the glycosidic bonds of the arabinan backbone, releasing a mixture of arabinooligosaccharides and L-arabinose .

properties

IUPAC Name

(2R,4S,5S)-2-[[(2S,3S,5R)-3-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-[[(2S,3S,5R)-3-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-[[(2S,3S,5R)-5-[[(2S,3S,5R)-3-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-[[(2R,3S,5S)-4-hydroxy-3,5-dimethyloxolan-2-yl]methoxy]oxolan-2-yl]methoxy]-3,4-dihydroxyoxolan-2-yl]methoxy]-4-hydroxyoxolan-2-yl]methoxy]-4-hydroxyoxolan-2-yl]methoxy]-5-ethyloxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H80O34/c1-4-15-25(53)30(58)41(72-15)68-10-21-39(81-47-33(61)27(55)17(6-50)74-47)37(65)45(79-21)70-12-23-40(82-48-34(62)28(56)18(7-51)75-48)36(64)44(78-23)67-9-20-29(57)31(59)42(76-20)69-11-22-38(80-46-32(60)26(54)16(5-49)73-46)35(63)43(77-22)66-8-19-13(2)24(52)14(3)71-19/h13-65H,4-12H2,1-3H3/t13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24?,25-,26-,27-,28-,29-,30?,31?,32?,33?,34?,35?,36?,37?,38-,39-,40-,41-,42-,43-,44-,45-,46+,47+,48+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQRGNLNINKWNE-OHCNJMNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)OCC6C(C(C(O6)C)O)C)O)OC7C(C(C(O7)CO)O)O)O)O)O)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@H](C([C@@H](O1)OC[C@H]2[C@H](C([C@@H](O2)OC[C@H]3[C@H](C([C@@H](O3)OC[C@H]4[C@H](C([C@@H](O4)OC[C@H]5[C@H](C([C@@H](O5)OC[C@H]6[C@H](C([C@@H](O6)C)O)C)O)O[C@H]7C([C@@H]([C@@H](O7)CO)O)O)O)O)O)O[C@H]8C([C@@H]([C@@H](O8)CO)O)O)O)O[C@H]9C([C@@H]([C@@H](O9)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H80O34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1201.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arabinan

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